molecular formula C11H14BrNO B14198539 6-(4-Bromopyridin-2-yl)hex-5-en-1-ol CAS No. 916824-59-4

6-(4-Bromopyridin-2-yl)hex-5-en-1-ol

Cat. No.: B14198539
CAS No.: 916824-59-4
M. Wt: 256.14 g/mol
InChI Key: IUXHBJHZTACYOM-UHFFFAOYSA-N
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Description

6-(4-Bromopyridin-2-yl)hex-5-en-1-ol is a chemical compound with the molecular formula C₁₁H₁₄BrNO It is characterized by the presence of a bromopyridine moiety attached to a hexenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromopyridin-2-yl)hex-5-en-1-ol typically involves the bromination of pyridine derivatives followed by the introduction of the hexenol chain. One common method involves the reaction of 4-bromopyridine with a suitable hexenol precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as distillation or crystallization. The choice of reagents, reaction conditions, and purification methods can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromopyridin-2-yl)hex-5-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution of the bromine atom can result in a variety of functionalized pyridine derivatives .

Scientific Research Applications

6-(4-Bromopyridin-2-yl)hex-5-en-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(4-Bromopyridin-2-yl)hex-5-en-1-ol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various types of chemical interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and effects .

Comparison with Similar Compounds

Properties

CAS No.

916824-59-4

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

6-(4-bromopyridin-2-yl)hex-5-en-1-ol

InChI

InChI=1S/C11H14BrNO/c12-10-6-7-13-11(9-10)5-3-1-2-4-8-14/h3,5-7,9,14H,1-2,4,8H2

InChI Key

IUXHBJHZTACYOM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)C=CCCCCO

Origin of Product

United States

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